3-Chloro-4-iodo-1H-pyrazole
Description
Fundamental Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis
The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile and highly sought-after structural motif. encyclopedia.pubglobalresearchonline.netresearchgate.net Its prevalence is a testament to its remarkable stability and the diverse chemical transformations it can undergo. encyclopedia.pub Pyrazole derivatives are integral components in a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.netmdpi.com The ability of the pyrazole ring to engage in various interactions, such as hydrogen bonding and π-stacking, makes it a key building block in the design of biologically active molecules. mdpi.com Notable drugs containing the pyrazole scaffold include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. mdpi.com
The synthesis of the pyrazole nucleus can be achieved through several methods, with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives being a common and effective approach. researchgate.netevitachem.com The inherent reactivity of the pyrazole ring, coupled with the potential for tautomerism, provides a rich framework for synthetic organic chemists to explore and exploit. encyclopedia.pubglobalresearchonline.net
Strategic Role of Halogenation in Modifying Heterocyclic Compound Properties
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a heterocyclic scaffold like pyrazole is a powerful strategy for fine-tuning its physicochemical and biological properties. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govoup.com The nature of the halogen atom and its position on the ring can lead to distinct electronic and steric effects, thereby altering the compound's reactivity and potential applications. nih.govbohrium.com
For instance, halogen atoms can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry and drug design. bohrium.com The varying electronegativity and size of the halogens allow for a graded modification of the electronic environment of the heterocyclic ring, impacting its susceptibility to nucleophilic or electrophilic attack. gla.ac.uk In medicinal chemistry, strategic halogenation has been shown to enhance the potency and selectivity of drug candidates. nih.gov
Positioning of 3-Chloro-4-iodo-1H-pyrazole within Advanced Heterocyclic Chemistry Research
This compound emerges as a compound of significant interest due to its unique substitution pattern. evitachem.com The presence of two different halogen atoms at distinct positions on the pyrazole ring creates a molecule with differentiated reactivity. The chlorine at the 3-position and the iodine at the 4-position offer orthogonal sites for further functionalization. evitachem.comsmolecule.com
The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for selective transformations at the 4-position. This feature makes this compound a valuable and versatile building block in the synthesis of complex, multi-substituted pyrazole derivatives. evitachem.comsmolecule.com Its utility has been demonstrated in the synthesis of intermediates for pharmaceuticals, such as the kinase inhibitor Crizotinib. researchgate.net The distinct electronic properties conferred by the chloro and iodo substituents also make it a candidate for investigation in materials science, potentially for the development of organic semiconductors or liquid crystals. evitachem.com
The strategic placement of these two halogens on the pyrazole core positions this compound as a key player in the advancement of heterocyclic chemistry, offering a platform for the development of novel compounds with tailored properties for a range of scientific applications. evitachem.comsmolecule.com
Chemical Properties and Synthesis of this compound
The utility of this compound in chemical synthesis is underpinned by its distinct structural features and the methods available for its preparation.
| Property | Value |
| Molecular Formula | C₃H₂ClIN₂ |
| Molecular Weight | 228.42 g/mol |
| Physical Form | Solid |
| IUPAC Name | This compound |
| InChI Key | CQQJYMZUNRYXJF-UHFFFAOYSA-N |
Table 1: Key Chemical Properties of this compound. Data sourced from sigmaaldrich.com.
Synthesis Methods
The synthesis of this compound can be approached through various routes, often involving multi-step sequences. A common strategy begins with the construction of the pyrazole ring followed by sequential halogenation.
One reported method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. evitachem.com Subsequent halogenation steps, such as chlorination and iodination, are then carried out to introduce the desired substituents. The order of these halogenation steps can be crucial for achieving the correct regiochemistry. For instance, the iodination of a pre-existing chloro-pyrazole can be achieved using an iodine source. researchgate.net
Another synthetic approach may start with a differently substituted pyrazole, such as 3-chloropyrazole, and then introduce the iodine at the 4-position through electrophilic iodination. smolecule.com The choice of reagents and reaction conditions is critical to ensure high yields and purity. For example, the reaction of pyrazoles with N-halosuccinimides is an effective method for C-halogenation. researchgate.net
Reactivity and Key Chemical Transformations
The chemical behavior of this compound is dominated by the reactivity of its halogen substituents and the pyrazole ring itself.
Nucleophilic and Electrophilic Substitution Reactions
The chlorine and iodine atoms on the pyrazole ring are susceptible to substitution by various nucleophiles. evitachem.comsmolecule.com The chlorine atom at the 3-position can be displaced by nucleophiles, facilitating the introduction of other functional groups. smolecule.com The iodine atom at the 4-position can also participate in substitution reactions. evitachem.com
The pyrazole ring itself can undergo electrophilic aromatic substitution. smolecule.com The iodine atom can act as an electrophile, allowing for further functionalization of the ring. smolecule.com
Cross-Coupling Reactions
A significant aspect of the reactivity of this compound is its utility in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura and Sonogashira couplings. evitachem.com This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl or alkyne-substituted pyrazoles. evitachem.com The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential cross-coupling reactions, a powerful tool in combinatorial chemistry and drug discovery.
Applications in Contemporary Chemical Research
The unique structural and reactive properties of this compound have led to its application in several areas of chemical research.
Role as a Versatile Building Block in Organic Synthesis
As previously highlighted, the primary application of this compound is as a versatile intermediate in organic synthesis. evitachem.comsmolecule.com Its di-halogenated nature provides two distinct handles for sequential functionalization, enabling the construction of a wide variety of complex molecular architectures. This has been particularly valuable in the synthesis of pharmaceutical intermediates. smolecule.comresearchgate.net
Applications in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore, and derivatives of this compound have shown potential in medicinal chemistry. evitachem.comsmolecule.com It serves as a starting material for the synthesis of compounds with potential anti-inflammatory and anticancer properties. smolecule.com The halogen substituents can enhance binding affinity to biological targets and improve pharmacokinetic profiles. smolecule.com For example, this compound is a key intermediate in the synthesis of Crizotinib, a drug used to treat certain types of lung cancer. researchgate.net
Potential in Materials Science
While less explored, the properties of this compound suggest potential applications in materials science. evitachem.com The pyrazole ring system and the presence of heavy atoms like iodine can impart interesting photophysical and electronic properties. This could lead to its use in the development of novel organic semiconductors, liquid crystals, or other advanced materials. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJYMZUNRYXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310545 | |
| Record name | 3-Chloro-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27258-19-1 | |
| Record name | 3-Chloro-4-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Transformational Chemistry of 3 Chloro 4 Iodo 1h Pyrazole
Halogen-Directed Chemical Reactivity
The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be functionalized through various reactions. The presence of both a chlorine and an iodine atom on the 3-chloro-4-iodo-1H-pyrazole ring provides specific sites for chemical transformations.
Investigation of Nucleophilic Substitution Reactions at Halogenated Positions
Nucleophilic substitution reactions on the this compound can lead to the replacement of the halogen substituents with other functional groups. evitachem.com The chlorine atom, in particular, can be displaced by nucleophiles, which facilitates the synthesis of more complex molecules. smolecule.com This type of reaction, often a nucleophilic aromatic substitution (SNAr), is a common pathway for functionalizing pyrazole derivatives. For instance, the chloride at the C3 position can be substituted by various nucleophiles, such as thioethers or phosphines, to create polyfunctional pyrazoles. acs.org
The reactivity in SNAr reactions is influenced by the electron-withdrawing nature of the pyrazole ring and the stability of the intermediate Meisenheimer complex. The specific conditions, including the choice of nucleophile, solvent, and temperature, can be optimized to achieve the desired substitution product.
Exploration of Electrophilic Aromatic Substitution Pathways on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is another key reaction for modifying the pyrazole nucleus. In general, electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org For this compound, the C5 position is the most likely site for electrophilic attack, given that the C3 and C4 positions are already substituted.
The mechanism of EAS involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction. Halogens are generally deactivating yet ortho-, para-directing in benzene (B151609) systems. In the context of the pyrazole ring, the interplay of the electronic effects of the two nitrogen atoms and the two halogen substituents will dictate the precise outcome of electrophilic substitution.
Comparative Reactivity Analysis of Chlorine vs. Iodine Substituents
The differential reactivity of the chlorine and iodine substituents is a key feature of this compound. The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in many reactions, particularly in transition-metal-catalyzed cross-coupling reactions. mdpi.com This chemoselectivity allows for the selective functionalization of the C4 position while leaving the C3-chloro substituent intact for subsequent transformations.
This difference in reactivity is evident in Sonogashira coupling reactions, where a clear preference for the reaction at the iodo-substituted position over the chloro-substituted position is observed. tandfonline.com This selective reactivity provides a powerful tool for the stepwise construction of complex molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, offering two distinct handles for functionalization.
Utility in Palladium-Catalyzed C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used to form new C-C bonds. evitachem.com this compound can participate in these reactions, with the iodine at the C4 position being the more reactive site. rsc.org
In a Suzuki-Miyaura coupling, the iodopyrazole can react with a boronic acid in the presence of a palladium catalyst and a base to form a C4-arylated or C4-alkylated pyrazole. rsc.org Similarly, in Negishi coupling reactions, organozinc reagents can be used to introduce various substituents at the C4 position with good yields. rsc.org The ability to selectively functionalize the C4 position is of significant synthetic value.
Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions with Halogenated Pyrazoles
| Coupling Reaction | Halogenated Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodo-1-benzylpyrazole | Phenylboronic acid | Pd(OAc)₂, no phosphine, K₃PO₄ | 5-Phenyl-4-iodo-1-benzylpyrazole | - | rsc.org |
| Negishi | 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Arylzinc reagent | Pd(dba)₂/SPhos | 3-Methyl-1-phenyl-4-aryl-5-(trifluoromethyl)-1H-pyrazole | 83-94 | rsc.org |
| Kumada | 2,4-Dichloropyridine | 2-Pyridyl Grignard reagent | Pd/IPr | 2-Chloro-4-(2-pyridyl)pyridine | - | nih.gov |
This table presents representative examples and yields may vary depending on specific reaction conditions.
Applications in Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly effective with iodo-substituted pyrazoles. tandfonline.comtandfonline.com
Studies have shown that 1,3-disubstituted-5-chloro-4-iodopyrazoles selectively couple with terminal alkynes, such as phenylacetylene (B144264), at the C4 position under typical Sonogashira conditions. tandfonline.comtandfonline.com This selective reaction yields the corresponding 4-alkynylpyrazoles in good yields, which can then be used as precursors for the synthesis of other fused heterocyclic systems like thieno[2,3-c]pyrazoles. tandfonline.comtandfonline.com The high chemoselectivity for the C-I bond over the C-Cl bond is a crucial aspect of this methodology. tandfonline.com
Table 2: Sonogashira Coupling of Halogenated Pyrazoles
| Halogenated Pyrazole | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-Chloro-4-(phenylethynyl)pyrazole | 87-92 | tandfonline.com |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira conditions | Substituted 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazoles | High | arkat-usa.org |
| 4-Iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, diisopropylamine | 1,3-Dimethyl-4-(phenylethynyl)-1H-pyrazole | - | clockss.org |
Yields are reported as high or in a range as specific percentages for all examples were not provided in the source material.
Advanced Functionalization Strategies for Halogenated Pyrazoles
Beyond cross-coupling at the halogenated positions, advanced strategies allow for the modification of other sites on the pyrazole ring, leading to diverse and complex molecular architectures.
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds without the need for pre-functionalization. For pyrazoles, the C5-H bond is the most acidic and generally the most reactive site for deprotonation and subsequent functionalization nih.gov.
Research has shown that palladium-catalyzed direct arylation at the C5 position of N-protected 4-bromo- and 4-iodopyrazoles is highly effective rsc.org. Remarkably, these reactions exhibit excellent chemoselectivity, leaving the C-Br or C-I bonds untouched. A simple, phosphine-free system of Pd(OAc)₂ with KOAc as the base in DMA can be used to couple various aryl bromides at the C5 position rsc.org. This methodology is directly applicable to this compound (likely after N-protection), providing a route to 5-aryl-3-chloro-4-iodo-1H-pyrazoles. These products are valuable intermediates, as the two different halogen atoms can be selectively functionalized in subsequent steps. For example, the C4-iodo group could undergo Suzuki coupling, followed by a different transformation at the C3-chloro position.
The feasibility of this approach highlights a powerful strategy: using the inherent reactivity of the C5-H bond to introduce diversity while preserving the halogen "handles" for subsequent, orthogonal chemical transformations.
This compound can serve as a scaffold for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry. The most common strategy involves the conversion of the pyrazole into a derivative bearing vicinal amino and cyano or ester functionalities, which can then undergo condensation and cyclization.
A key precursor for many fused pyrazoles is 5-aminopyrazole arkat-usa.org. While direct amination of this compound at the C5 position is challenging, a common synthetic route involves nitration at C5, followed by reduction of the nitro group to an amine. This would yield 5-amino-3-chloro-4-iodo-1H-pyrazole. This aminopyrazole derivative becomes a versatile building block for fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound mdpi.comresearchgate.net. For instance, condensation of 5-amino-3-chloro-4-iodo-1H-pyrazole with an alkynyl aldehyde in the presence of an acid or a metal catalyst could trigger a cascade cyclization to form the pyridine (B92270) ring fused to the pyrazole core mdpi.comnih.gov.
Synthesis of Pyrazolo[3,4-d]pyrimidines: This important class of purine (B94841) analogs can be prepared from 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide precursors researchgate.netmdpi.comresearchgate.net. The synthesis would involve converting the C4-iodo group of the aminopyrazole into a nitrile or carboxamide. The resulting ortho-amino-nitrile or ortho-amino-amide can then be cyclized with reagents like formic acid, formamide, or isothiocyanates to construct the fused pyrimidine (B1678525) ring mdpi.com.
This multi-step approach, beginning with the functionalization of the this compound core and followed by a condensation/cyclization cascade, provides access to a wide array of medicinally relevant fused heterocyclic compounds.
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Research
A thorough investigation of scientific databases and scholarly articles has revealed a lack of published experimental data for the advanced spectroscopic characterization of the chemical compound this compound. Despite its availability from chemical suppliers for research purposes, detailed analyses corresponding to the specific sections and subsections requested—including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy—are not present in the accessible literature.
The search for comprehensive ¹H NMR, detailed ¹³C NMR, and the application of 2D-NMR techniques such as COSY and HSQC for this compound did not yield specific spectra, chemical shifts, or coupling constants for this particular molecule. While spectroscopic data for related pyrazole derivatives, such as 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole and various other halogenated pyrazoles, are available, this information does not directly apply to the subject compound due to structural differences that significantly alter spectroscopic outcomes.
Similarly, specific Fourier Transform Infrared (FTIR) and Raman (FT-Raman) spectroscopic investigations detailing the vibrational modes of this compound could not be located. Published research on similar compounds provides some context for the expected spectral regions of functional group vibrations, but does not offer the precise data required for a detailed and accurate analysis of the target compound.
Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline for this compound is not possible at this time. The creation of such an article would necessitate access to primary research data from the direct spectroscopic analysis of the compound, which does not appear to be publicly available.
Advanced Spectroscopic Characterization of 3 Chloro 4 Iodo 1h Pyrazole and Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of 3-Chloro-4-iodo-1H-pyrazole through its fragmentation pattern. The molecular formula of this compound is C₃H₂ClIN₂, with a calculated molecular weight of approximately 228.42 g/mol . smolecule.commatrixscientific.com
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a prominent peak at m/z 228 (for the molecule containing ³⁵Cl) and a smaller peak at m/z 230 (for the molecule containing ³⁷Cl), with the latter having an intensity of about one-third of the former.
The fragmentation of the pyrazole (B372694) ring and its substituents under electron ionization (EI) would lead to a series of characteristic fragment ions. While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of similar halogenated pyrazoles. For instance, the fragmentation of a related compound, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, shows the loss of various fragments. researchgate.net Based on this, the fragmentation of this compound would likely involve the initial loss of iodine (I, 127 amu) or chlorine (Cl, 35/37 amu) atoms, or the elimination of small molecules such as HCN.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Proposed) | Ion/Fragment | Description |
| 228/230 | [C₃H₂³⁵ClIN₂]⁺ / [C₃H₂³⁷ClIN₂]⁺ | Molecular ion peak (M⁺) showing the isotopic pattern for chlorine. |
| 201 | [C₃H₂IN₂]⁺ | Loss of a chlorine radical from the molecular ion. |
| 128 | [C₃H₂ClN]⁺ | Loss of an iodine radical and N₂ from the molecular ion. |
| 101 | [C₂H₂Cl]⁺ | Loss of an iodine radical and HCN from the pyrazole ring. |
| 96 | [C₃H₂N₂]⁺ | Loss of both chlorine and iodine radicals. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The pyrazole ring itself is a chromophore that absorbs in the UV region. The absorption spectrum of unsubstituted 1H-pyrazole in the gas phase shows a maximum absorption (λmax) at approximately 203 nm. nih.govrsc.org
The introduction of substituents onto the pyrazole ring can cause shifts in the absorption maximum and changes in the molar absorptivity. The chlorine and iodine atoms in this compound act as auxochromes. Their presence, with their lone pairs of electrons, can interact with the π-electron system of the pyrazole ring, leading to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands.
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax Range (nm) | Electronic Transition |
| Ethanol | 210 - 250 | π → π |
| Dichloromethane | 215 - 255 | π → π |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.
The theoretical elemental composition can be calculated from the molecular formula (C₃H₂ClIN₂) and the atomic weights of the constituent atoms. For this compound, the calculated percentages provide a benchmark against which experimental results are compared. A close agreement between the found and calculated values confirms the purity and the assigned stoichiometry of the compound.
Table 3: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical (%) | Found (%) |
| Carbon (C) | C₃H₂ClIN₂ | 15.78 | Value not available |
| Hydrogen (H) | C₃H₂ClIN₂ | 0.88 | Value not available |
| Chlorine (Cl) | C₃H₂ClIN₂ | 15.52 | Value not available |
| Iodine (I) | C₃H₂ClIN₂ | 55.56 | Value not available |
| Nitrogen (N) | C₃H₂ClIN₂ | 12.26 | Value not available |
Note: "Found (%)" values are determined experimentally and are not available in the searched literature.
Computational and Theoretical Investigations of 3 Chloro 4 Iodo 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules.
DFT calculations are instrumental in predicting the ground-state electronic structure and geometry of molecules. For halogenated pyrazoles, DFT methods, such as B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical predictions can then be validated against experimental data from techniques like X-ray crystallography, where available.
For a series of 4-halogenated-1H-pyrazoles (where the halogen is F, Cl, Br, or I), DFT calculations have been shown to accurately model their geometric parameters. It is expected that similar calculations for 3-chloro-4-iodo-1H-pyrazole would reveal the influence of both the chloro and iodo substituents on the pyrazole (B372694) ring's geometry. The presence of these halogens is anticipated to induce slight distortions in the planarity of the pyrazole ring and affect the bond lengths and angles in their vicinity due to steric and electronic effects.
Table 1: Predicted Geometric Parameters for a Generic Halogenated Pyrazole Ring (Illustrative)
This table is illustrative and based on general findings for halogenated pyrazoles. Specific values for this compound would require dedicated calculations.
| Parameter | Predicted Value |
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.40 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.34 Å |
| C3-Cl Bond Length | ~1.73 Å |
| C4-I Bond Length | ~2.09 Å |
| N1-N2-C3 Bond Angle | ~112° |
| N2-C3-C4 Bond Angle | ~106° |
| C3-C4-C5 Bond Angle | ~107° |
| C4-C5-N1 Bond Angle | ~107° |
| C5-N1-N2 Bond Angle | ~110° |
A significant application of DFT is the simulation of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computational spectra can be compared with experimental data to confirm the structure of a synthesized compound.
For 4-halogenated-1H-pyrazoles, DFT calculations have successfully reproduced experimental IR and 1H NMR spectra. mdpi.com The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretching and bending modes within the molecule. Similarly, calculated NMR chemical shifts provide insights into the electronic environment of each nucleus. For this compound, DFT would be expected to predict the characteristic vibrational frequencies for the C-Cl and C-I bonds, as well as the N-H and ring C-H stretching and bending modes. The calculated 1H and 13C NMR chemical shifts would reflect the electron-withdrawing effects of the halogen substituents on the pyrazole ring.
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Halogenated Pyrazoles
This table illustrates the typical agreement between experimental and DFT-calculated data for related compounds.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| IR (cm-1) | ||
| N-H Stretch | 3100 - 3300 | 3150 - 3350 |
| C-H Stretch | 3000 - 3100 | 3050 - 3150 |
| 1H NMR (ppm) | ||
| N-H Proton | 8.0 - 10.0 | 8.2 - 10.5 |
| Ring Protons | 7.0 - 8.0 | 7.1 - 8.2 |
| 13C NMR (ppm) | ||
| C3 | Varies with substitution | Varies with substitution |
| C4 | Varies with substitution | Varies with substitution |
| C5 | Varies with substitution | Varies with substitution |
DFT calculations are also pivotal in understanding the reactivity of a molecule. By analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), one can predict the sites susceptible to electrophilic and nucleophilic attack.
For a molecule like this compound, the HOMO and LUMO energy levels and their distribution would indicate its kinetic stability and reactivity. The MEP map would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. It is anticipated that the nitrogen atoms would be electron-rich centers, while the hydrogen on the nitrogen and the carbon atoms attached to the halogens would be more electron-deficient. This information is crucial for predicting the outcomes of chemical reactions involving this compound.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While DFT calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.
Quantum Chemical Analyses
Natural Bond Orbital (NBO) analysis is a quantum chemical method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.
NBO analysis on a molecule like this compound would involve the investigation of interactions between filled (donor) and empty (acceptor) orbitals. For instance, the lone pairs on the nitrogen atoms can act as donors, and their interaction with antibonding orbitals of adjacent bonds can be quantified. This analysis can reveal the extent of hyperconjugation and resonance effects within the pyrazole ring and the influence of the halogen substituents on these interactions. In a study on a related halogenated pyrazine-carboxamide, NBO analysis was used to study such donor-acceptor interactions. chemrxiv.org
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the electrostatic interactions of a molecule. It provides a visual representation of the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound is characterized by distinct regions of positive, negative, and neutral potential.
The regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, the most significant negative potential is localized around the pyridine-like nitrogen atom (N2) of the pyrazole ring. This is due to the presence of its lone pair of electrons, making it the primary site for protonation and interaction with Lewis acids.
The halogen substituents, chlorine and iodine, also influence the MEP. The electronegative chlorine atom at the C3 position contributes to a region of slight negative potential, while the iodine atom at the C4 position, being more polarizable, can exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential site for halogen bonding interactions.
Fukui Functions and Average Localized Ionization Energy (ALIE) for Reactivity Prediction
To quantitatively predict the reactivity of different atomic sites in this compound, Fukui functions and Average Localized Ionization Energy (ALIE) are employed. These reactivity descriptors, derived from density functional theory (DFT), provide a more nuanced understanding of chemical selectivity.
Fukui functions (f(r)) indicate the change in electron density at a specific point when the total number of electrons in the system is altered. The function f⁺(r) relates to nucleophilic attack (electron acceptance), f⁻(r) to electrophilic attack (electron donation), and f⁰(r) to radical attack. For this compound, calculations would likely show that the pyridine-like nitrogen (N2) possesses the highest f⁻ value, confirming it as the most probable site for electrophilic attack. Conversely, the C4 carbon, bearing the iodo group, is often a primary site for nucleophilic attack, which would be reflected in a high f⁺ value. This is consistent with the known propensity of iodo-substituted aromatics to undergo nucleophilic substitution.
Average Localized Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point in the space of a molecule. eurasianjournals.com Regions with lower ALIE values correspond to the locations of the most loosely bound electrons and are therefore the most susceptible to electrophilic attack. eurasianjournals.com An ALIE surface map for this compound would be expected to show the lowest values in the vicinity of the π-system of the pyrazole ring and particularly near the N2 atom, reinforcing the predictions from MEP and Fukui function analyses.
Bond Dissociation Energy (BDE) Studies for Chemical Stability Assessment
The chemical stability of this compound is intrinsically linked to the strength of its covalent bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs are crucial for predicting the weakest bond in the molecule and thus the most likely site for fragmentation or reaction initiation under thermal or photochemical conditions.
In this compound, the C-I and C-Cl bonds are of particular interest. Generally, the bond strength of carbon-halogen bonds decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the C4-I bond is expected to have a significantly lower BDE than the C3-Cl bond. This disparity in bond strength is the foundation for the selective functionalization of this molecule, where the iodo group can be selectively cleaved and replaced in reactions like cross-coupling, while the chloro group remains intact.
The N1-H bond BDE is also an important parameter, providing insight into the molecule's acidity and its potential to act as a proton donor. The stability of the resulting pyrazolyl radical will influence this value.
Aromaticity Assessment and Electronic Delocalization Studies
The pyrazole ring is a five-membered aromatic heterocycle that adheres to Hückel's rule, with a cyclic, planar arrangement of atoms and 6 π-electrons. researchgate.net The aromaticity of this compound is a key contributor to its stability and chemical properties. Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The HOMA index, based on the analysis of bond lengths, provides a geometric measure of aromaticity. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. The calculated bond lengths for the C-C, C-N, and N-N bonds in the pyrazole ring of this compound would be used to compute the HOMA index, which is expected to be close to 1, further substantiating its aromatic nature.
Solid State Characterization and Crystal Structure Analysis of 3 Chloro 4 Iodo 1h Pyrazole
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 3-chloro-4-iodo-1H-pyrazole would provide crucial information on its molecular geometry and how the molecules pack in the solid state.
Determination of Absolute Molecular Conformation and Geometrical Parameters
A diffraction study would confirm the planarity of the pyrazole (B372694) ring and provide precise measurements of bond lengths and angles. Based on data from related 4-halogenated pyrazoles, the geometric parameters for this compound are expected to be consistent with a π-conjugated aromatic system. iucr.org
The C-Cl and C-I bond lengths would be of particular interest. In the series of 4-halogenated pyrazoles, the C-X bond lengths have been determined and compared, providing a baseline for what to expect. mdpi.com The introduction of a chlorine atom at the C3 position would likely influence the electronic distribution within the ring, potentially causing minor deviations in bond lengths compared to monosubstituted analogs.
Table 1: Comparative Crystallographic Data for 4-Halogenated Pyrazoles
| Parameter | 4-iodo-1H-pyrazole mdpi.com | 4-chloro-1H-pyrazole researchgate.net |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Cmme | Pnma |
| a (Å) | 6.9383(6) | 12.339(3) |
| b (Å) | 5.5231(5) | 6.640(2) |
| c (Å) | 13.077(2) | 5.438(2) |
| V (ų) | 501.13(8) | 445.3(2) |
| T (K) | 172 | Not specified |
Analysis of Intermolecular Packing Arrangements and Crystal Lattice Interactions
The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. For this compound, the primary interactions directing the crystal packing would be the N-H···N hydrogen bonds.
In the 4-halogenated pyrazole series, a herringbone packing arrangement is a common feature. iucr.org It is highly probable that this compound would adopt a similar arrangement. Beyond hydrogen bonding, other weak interactions such as C-H···π contacts could further stabilize the crystal structure. Halogen bonding, an interaction involving the electrophilic region of a halogen atom, could also play a role, particularly with the highly polarizable iodine atom.
Supramolecular Chemistry and Hydrogen Bonding Networks
The ability of the pyrazole ring to act as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the sp²-hybridized nitrogen) allows for the formation of robust supramolecular assemblies. nih.gov
Characterization of N-H...N Hydrogen Bonding Motifs (e.g., Dimers, Trimers, Catemers)
Substituted 1H-pyrazoles are known to form several distinct hydrogen-bonding motifs, including discrete dimers, trimers, and tetramers, as well as infinite one-dimensional chains known as catemers. mdpi.comresearchgate.net The specific motif adopted is highly sensitive to the nature and position of the substituents on the pyrazole ring. researchgate.net
For instance, 4-chloro-1H-pyrazole and its isostructural analog, 4-bromo-1H-pyrazole, form supramolecular structures based on trimeric units. mdpi.comresearchgate.net In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole both form catemeric chains. mdpi.com This divergence highlights the subtle interplay of steric and electronic factors in directing the self-assembly process.
Influence of Halogen Substituents on Crystal Packing and Supramolecular Architectures
The halogen substituents at the C3 and C4 positions would exert a significant influence on the resulting supramolecular architecture of this compound. The shift from a trimeric motif for 4-chloro-1H-pyrazole to a catemeric motif for 4-iodo-1H-pyrazole is a key finding in the study of these systems. mdpi.com
Table 2: Hydrogen-Bonding Motifs and N(H)···N Distances in 4-Halogenated Pyrazoles
| Compound | H-Bonding Motif | N(H)···N Distance (Å) | Reference |
|---|---|---|---|
| 4-fluoro-1H-pyrazole | Catemer | 2.889(1) (avg.) | mdpi.com |
| 4-chloro-1H-pyrazole | Trimer | Not specified | mdpi.comresearchgate.net |
| 4-bromo-1H-pyrazole | Trimer | Not specified | mdpi.com |
| 4-iodo-1H-pyrazole | Catemer | 2.87(3) | mdpi.com |
Crystallographic Disorder Phenomena in Halogenated Pyrazoles
Crystallographic disorder occurs when molecules or parts of molecules adopt multiple positions or orientations within the crystal lattice. This phenomenon is particularly relevant in the study of halogenated pyrazoles.
In the series of 4-halogenated pyrazoles, the crystal structure of 4-iodo-1H-pyrazole is uniquely characterized by significant disorder. mdpi.com In its refined structure in the Cmme space group, the molecule is disordered over four positions. This disorder involves both the position of the molecule and tautomeric disorder of the N-H proton. mdpi.com Attempts to resolve this by solving the structure in lower symmetry space groups were undertaken to better understand the hydrogen-bonding network. mdpi.com This propensity for disorder in the iodo-substituted pyrazole suggests that heavier, more polarizable halogens might introduce complexities into the crystal packing that are not observed with lighter halogens like chlorine. Given this precedent, a crystallographic study of this compound would need to carefully consider the possibility of similar disorder phenomena.
Comparative Crystallographic Studies with Other Halogenated Pyrazole Analogs
The solid-state structures of halogenated pyrazoles are significantly influenced by the nature and position of the halogen substituents. Extensive research on 4-halogenated-1H-pyrazoles reveals distinct trends in their crystal structures, offering a predictive framework for the behavior of more complex derivatives like this compound.
A key feature of pyrazole crystal structures is the formation of hydrogen-bonded aggregates, with the topology of these networks being dependent on the steric and electronic properties of the substituents. researcher.life Common supramolecular motifs include dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.com
Studies on the complete series of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) have shown a fascinating divergence in their hydrogen-bonding patterns. mdpi.comresearchgate.net The 4-chloro- and 4-bromo-1H-pyrazole analogs are isostructural, crystallizing in the orthorhombic space group Pnma and forming trimeric hydrogen-bonding motifs. researcher.lifemdpi.comiucr.org In these structures, three pyrazole molecules are linked through N-H···N hydrogen bonds in a cyclic arrangement. researcher.life
In contrast, the 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole analogs adopt non-isostructural catemeric structures, where the pyrazole units are linked into one-dimensional chains via intermolecular N-H···N hydrogen bonds. mdpi.comresearchgate.netiucr.org The formation of either a trimer or a catemer appears to be correlated with the calculated dipole moment of the individual pyrazole molecule. mdpi.com
The table below summarizes the crystallographic data and hydrogen bonding motifs for the 4-halogenated-1H-pyrazole series.
| Compound | Crystal System | Space Group | H-Bonding Motif | N(H)···N Distance (Å) |
| 4-Fluoro-1H-pyrazole | Triclinic | Pī | Catemer | 2.889(1) |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | 2.939(4) |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | 2.956(8) |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | Catemer | 2.87(3) |
Data sourced from multiple studies. researcher.lifemdpi.comiucr.org
Interestingly, despite the significant difference in electronegativity between fluorine and iodine, the intermolecular N(H)···N hydrogen bond distances in the catemeric structures of 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole are remarkably similar, within experimental error. mdpi.com This suggests that factors other than simple electronegativity govern the strength of these interactions in the solid state.
Furthermore, the C–X (where X is a halogen) bond lengths in these analogs have been analyzed. mdpi.com The C–F bond is observed to be statistically longer than the sum of their covalent radii, while the C–Cl, C–Br, and C–I bonds are progressively shorter. This trend suggests a degree of partial double bond character for the heavier halogens, potentially arising from the overlap of filled halogen p-orbitals with the vacant π* orbitals of the pyrazole ring. mdpi.com
For this compound, it is plausible to hypothesize a complex interplay of these observed trends. The presence of two different halogen substituents at the 3 and 4 positions would likely lead to a unique electronic distribution and dipole moment, which in turn would dictate the preferred hydrogen bonding motif and crystal packing. The potential for both chlorine and iodine to participate in halogen bonding interactions could further complicate the supramolecular assembly. Without experimental data, it remains a compelling subject for future crystallographic investigation.
Applications of Halogenated Pyrazoles in Broad Chemical Sciences Excluding Prohibited Areas
Utilization as Versatile Synthetic Intermediates for Complex Organic Molecules
The primary and most well-documented application of 3-chloro-4-iodo-1H-pyrazole is as a versatile intermediate in organic synthesis. The presence of both a chloro and an iodo substituent on the pyrazole (B372694) core provides two reactive sites for sequential and selective functionalization, enabling the construction of complex, multi-substituted pyrazole derivatives.
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. The C-I bond is generally more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions, allowing for selective transformations at the 4-position of the pyrazole ring. This chemoselectivity is a powerful tool for the stepwise construction of intricate molecular architectures.
A significant aspect of the reactivity of this compound is its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. smolecule.com These reactions facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex biaryl or alkyne-substituted pyrazoles. The enhanced reactivity of the iodo substituent makes the 4-position the preferred site for initial palladium insertion in these catalytic cycles.
The strategic placement of the two halogens allows for a modular approach to the synthesis of diverse pyrazole-containing compounds. For instance, the iodo group can be selectively displaced or coupled, leaving the chloro group available for subsequent transformations. This sequential functionalization strategy is highly valuable in combinatorial chemistry and drug discovery for the generation of libraries of related compounds with varied substituents.
Furthermore, this compound serves as a building block for the construction of fused pyrazolo-heterocycles. By exploiting the reactivity of its halogen substituents, complex polycyclic aromatic systems can be accessed, some of which are challenging to synthesize through other routes.
Below is a data table summarizing representative cross-coupling reactions utilizing this compound as a key intermediate.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 3-Chloro-4-aryl-1H-pyrazole | smolecule.com |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 3-Chloro-4-alkynyl-1H-pyrazole | smolecule.com |
Contributions to Advanced Materials Science
While the primary application of this compound lies in its role as a synthetic intermediate, the broader class of halogenated pyrazoles has shown significant promise in the field of advanced materials science. The introduction of halogen atoms onto the pyrazole scaffold can fine-tune the physicochemical and photophysical properties of the resulting molecules. However, it is important to note that while the potential exists, specific research detailing the direct application of this compound in the following areas is not extensively documented in the current scientific literature. The discussions below are therefore based on the established properties of related halogenated pyrazole derivatives.
Development of Fluorescent Probes and Sensors
Pyrazole derivatives are known to be effective fluorophores and have been utilized in the development of fluorescent probes and sensors for the detection of various analytes. The pyrazole ring system can be readily functionalized to create molecules with specific recognition capabilities and desirable photophysical properties, such as high quantum yields and large Stokes shifts. The introduction of heavy atoms like iodine can influence the photophysical properties, potentially leading to applications in areas such as phosphorescence-based sensing. While the general class of pyrazoles is promising, specific studies on fluorescent probes derived directly from this compound are limited.
Exploration in Optoelectronic and Photoluminescent Materials
Substituted pyrazoles are being explored for their potential in the design of new organic light-emitting diode (OLED) materials. The pyrazole scaffold can be incorporated into larger conjugated systems to tune the electronic properties and emission colors of the resulting materials. The presence of halogen atoms can impact molecular packing in the solid state and influence charge transport properties, which are crucial for the performance of optoelectronic devices. Although this is an active area of research for pyrazole chemistry, the specific contributions of this compound to this field have not been extensively reported.
Research into Energetic Materials
The field of energetic materials has seen the investigation of various nitrogen-rich heterocyclic compounds, including pyrazoles. The high nitrogen content and heat of formation of some pyrazole derivatives make them candidates for high-energy materials. Halogenated and nitrated pyrazoles, in particular, have been synthesized and their energetic properties evaluated. While there is research into energetic materials based on other halogenated pyrazoles, the specific use of this compound as a precursor for energetic materials is not a widely documented area of research.
Applications as Dyes and Colorants
Pyrazole-based azo dyes are a well-established class of colorants. The pyrazole ring can act as a versatile component in the design of dye molecules, allowing for the tuning of color and other properties such as lightfastness and solubility. The specific substitution pattern on the pyrazole ring influences the electronic transitions and thus the color of the dye. While the synthesis of various pyrazole-based dyes is common, the direct utilization of this compound in the synthesis of commercial or widely studied dyes has not been prominently featured in the available literature.
Role in Catalysis and Polymer Chemistry
The application of this compound in catalysis and polymer chemistry is an area with potential for future exploration, though currently, there is a lack of specific research findings.
Substituted pyrazole derivatives are widely used as ligands for transition metals in catalysis. The pyrazole nitrogen atoms can coordinate to a metal center, and the substituents on the pyrazole ring can be used to modulate the steric and electronic properties of the resulting catalyst. This can influence the activity, selectivity, and stability of the catalytic system. While pyrazole-based ligands are common, the direct use of this compound as a ligand in catalytic applications is not well-documented.
In the realm of polymer chemistry, monomers containing heterocyclic rings are often used to synthesize polymers with specific properties. A pyrazole-containing monomer could potentially be polymerized to create materials with unique thermal, optical, or coordination properties. However, there is no significant body of research describing the polymerization of monomers derived from this compound or its direct incorporation into polymer backbones.
Agrochemical Research (Focus on Chemical Scaffolds and Synthetic Utility, not specific biological actions)
The halogenated pyrazole, this compound, serves as a highly versatile and valuable building block in the synthesis of complex molecular scaffolds for agrochemical research. Its utility stems from the distinct reactivity of the two halogen substituents and the pyrazole core, which allows for selective and sequential functionalization. This enables the construction of diverse libraries of compounds for screening and development. The pyrazole nucleus itself is a core component in numerous commercial agrochemicals, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.
The primary synthetic value of this compound lies in its capacity to undergo a variety of chemical transformations to build more elaborate structures. The iodine atom at the 4-position and the chlorine atom at the 3-position provide orthogonal handles for synthetic manipulation. The reactive N-H bond of the pyrazole ring offers an additional site for introducing substituents.
Synthetic Utility in Building Agrochemical Scaffolds
The strategic importance of this compound is most evident in its application in cross-coupling reactions and nucleophilic substitutions to assemble key agrochemical substructures, such as pyrazole-4-carboxamides. The iodine atom at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.
For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce a wide range of aryl or heteroaryl groups at the 4-position of the pyrazole ring. This is a critical step in the synthesis of many SDHI fungicides, where a substituted phenyl or other aromatic group is often attached at this position. The reaction typically involves an organoboron reagent and a palladium catalyst.
Similarly, the Sonogashira cross-coupling reaction allows for the introduction of alkyne functionalities at the C4 position. These alkynylpyrazoles can then be further elaborated into other heterocyclic systems or functional groups relevant to agrochemical design.
The chlorine atom at the C3 position is less reactive in cross-coupling reactions compared to iodine but can be displaced by strong nucleophiles under specific conditions. This allows for the introduction of various substituents, adding another layer of molecular diversity. Furthermore, the N-H group of the pyrazole ring can be readily alkylated or arylated to introduce substituents that can modulate the physicochemical properties of the final molecule.
The following tables outline representative synthetic transformations that highlight the utility of this compound as a scaffold.
Table 1: Functionalization at the C4-Position via Cross-Coupling Reactions This table demonstrates the use of the iodine atom at the 4-position as a handle for introducing aryl and alkynyl groups, which are common moieties in agrochemical structures.
| Starting Material | Reaction Type | Reagents | Product Scaffold |
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Chloro-4-aryl-1H-pyrazole |
| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Chloro-4-alkynyl-1H-pyrazole |
Table 2: Functionalization at the N1-Position This table illustrates the modification of the pyrazole ring's nitrogen atom, a common strategy to alter solubility, stability, and other key properties of the resulting scaffold.
| Starting Material | Reaction Type | Reagents | Product Scaffold |
| This compound | N-Alkylation | Alkyl halide, Base | 1-Alkyl-3-chloro-4-iodo-1H-pyrazole |
| This compound | N-Arylation | Aryl halide, Cu catalyst, Base | 1-Aryl-3-chloro-4-iodo-1H-pyrazole |
Table 3: Sequential Functionalization for Advanced Scaffolds This table outlines a hypothetical, yet chemically sound, multi-step sequence demonstrating how this compound can be elaborated into a more complex precursor for pyrazole carboxamide synthesis, a prominent class of fungicides.
| Step | Intermediate | Reaction Type | Reagents | Resulting Intermediate |
| 1 | This compound | N-Alkylation | Methyl iodide, K₂CO₃ | 1-Methyl-3-chloro-4-iodo-1H-pyrazole |
| 2 | 1-Methyl-3-chloro-4-iodo-1H-pyrazole | Suzuki Coupling | 2-Methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-Methyl-3-chloro-4-(2-methylphenyl)-1H-pyrazole |
| 3 | 1-Methyl-3-chloro-4-(2-methylphenyl)-1H-pyrazole | Carboxylation (hypothetical) | CO, Pd catalyst | 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid |
This sequence showcases how the orthogonal reactivity of the different positions on the this compound molecule can be harnessed to systematically build up molecular complexity, leading to valuable intermediates for the synthesis of potential agrochemical candidates. The resulting carboxylic acid from Step 3, for example, is a key precursor for amide coupling to form the final pyrazole carboxanilide structure.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Chloro-4-iodo-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of halogenated pyrazoles like this compound often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized via nucleophilic displacement of a leaving group (e.g., chlorine) using a phenol derivative in the presence of a base like K₂CO₃ . Optimization may include:
- Catalyst selection : Weak bases (e.g., K₂CO₃) minimize side reactions in polar aprotic solvents.
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and decomposition risks .
- Halogen source : Use high-purity iodide sources (e.g., KI) to ensure efficient substitution.
Basic: What analytical techniques are critical for characterizing halogenated pyrazoles, and how are spectral data interpreted?
Key techniques include:
- NMR spectroscopy : Chlorine and iodine substituents cause distinct splitting patterns in H and C NMR due to their electronegativity and spin-½ nuclei (for Cl/Cl and I).
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving steric effects from bulky substituents .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks, with chlorine/iodine isotopes aiding identification (e.g., M+2 peaks for Cl) .
Advanced: How do computational methods like DFT aid in understanding the electronic effects of chloro and iodo substituents?
Density Functional Theory (DFT) predicts electronic properties and reactivity:
- Substituent effects : Iodo groups exhibit stronger electron-withdrawing inductive effects than chloro, influencing charge distribution and reaction sites .
- Reactivity modeling : DFT can simulate transition states for substitution reactions, guiding regioselectivity in derivative synthesis .
- Non-covalent interactions : Halogen bonding (C–I⋯O/N) can be quantified, aiding crystal engineering .
Advanced: What challenges arise in crystallizing this compound derivatives, and how are they addressed?
Challenges include:
- Steric hindrance : Bulky iodine atoms disrupt packing, requiring slow evaporation or diffusion-based crystallization.
- Polymorphism : Halogenated pyrazoles often form multiple crystal phases. Screening solvents (e.g., DMSO/EtOH mixtures) and temperatures can isolate stable forms .
- Data refinement : SHELXL handles twinning and high-displacement parameters common in iodine-containing structures .
Advanced: How does regioselectivity in substitution reactions vary between chloro and iodo substituents?
Regioselectivity is influenced by:
- Leaving group ability : Iodine’s lower bond dissociation energy vs. chlorine makes C–I bonds more reactive in nucleophilic substitutions.
- Electronic effects : Iodo’s stronger -I effect directs electrophiles to meta/para positions in aromatic systems. Comparative studies using XRD and NMR reveal distinct substitution patterns in analogues .
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for halogenated pyrazoles?
Discrepancies may arise from:
- Dynamic effects : Solution-phase NMR may show averaged signals, while XRD captures static structures. Use variable-temperature NMR to detect conformational flexibility .
- Resonance vs. inductive effects : For ambiguous spectral assignments, computational IR/NMR simulations (e.g., Gaussian) validate experimental data .
Methodological: How are heterocyclic derivatives of this compound designed for structure-activity relationship (SAR) studies?
Design principles include:
- Core modification : Introduce substituents at N1 or C5 positions to probe steric/electronic effects on bioactivity .
- Cross-coupling : Suzuki-Miyaura reactions with iodo groups enable aryl/heteroaryl functionalization .
- Pharmacophore mapping : Overlay crystal structures of active derivatives to identify critical binding motifs .
Methodological: How are reaction yields improved in multi-step syntheses involving halogenated intermediates?
Optimization strategies:
- Protecting groups : Temporarily shield reactive sites (e.g., NH in pyrazole) to prevent side reactions during iodination .
- Purification : Use silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate intermediates .
- In situ monitoring : LC-MS or TLC tracks reaction progress, minimizing degradation of iodine-containing intermediates .
Methodological: Why are phosphorous oxychloride and similar reagents used in cyclization reactions for pyrazole derivatives?
POCl₃ acts as both a cyclizing agent and dehydrating agent:
- Mechanism : Activates carbonyl groups via phosphorylation, facilitating nucleophilic attack and ring closure .
- Side reactions : Excess POCl₃ may chlorinate undesired positions; quenching with ice-water minimizes this .
Advanced: How do steric and electronic factors influence the biological activity of this compound derivatives?
Key considerations:
- Lipophilicity : Iodo groups enhance membrane permeability but may reduce solubility. Balance via hydrophilic substituents (e.g., carboxylates) .
- Target interactions : Halogen bonding with protein residues (e.g., backbone carbonyls) improves binding affinity, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
